Enantiomer-Specific Cardiac KATP Channel Activation: 11(S),12(R)-EET EC50 39.5 nM vs. 11(R),12(S)-EET Completely Inactive
In inside-out patch clamp recordings from rat cardiac myocytes, 11(S),12(R)-EET activated cardiac KATP channels with an EC50 of 39.5 nM [1]. In contrast, the opposite enantiomer 11(R),12(S)-EET was totally inactive at the same test concentrations [1]. 11(S),12(R)-EET also hyperpolarized resting membrane potentials and shortened cardiomyocyte action potential duration, while 11(R),12(S)-EET did not [1]. All four EET regioisomers were equipotent KATP channel activators; however, only 11,12-EET has been characterized with this enantiomer-specific resolution, and only the 11(S),12(R) configuration is active [1]. This stereospecificity is a unique procurement-relevant attribute: racemic (±)-11,12-EET contains approximately 50% inactive enantiomer by mass, potentially confounding concentration–response relationships.
| Evidence Dimension | Cardiac KATP channel activation potency (EC50) |
|---|---|
| Target Compound Data | 11(S),12(R)-EET: EC50 = 39.5 nM |
| Comparator Or Baseline | 11(R),12(S)-EET: no detectable activity (totally inactive at concentrations up to 5 μM) |
| Quantified Difference | Infinite fold difference (active enantiomer vs. completely inactive opposite enantiomer) |
| Conditions | Inside-out patch clamp; rat cardiac ventricular myocytes; 1.0 mM cytoplasmic ATP |
Why This Matters
Procurement of racemic (±)-11,12-EET inherently dilutes active species by ~50% compared to enantiopure 11(S),12(R)-EET, directly impacting apparent potency in KATP channel assays.
- [1] Lu T, VanRollins M, Lee HC. Stereospecific activation of cardiac ATP-sensitive K+ channels by epoxyeicosatrienoic acids: a structural determinant study. Mol Pharmacol. 2002;62(5):1076-1083. DOI: 10.1124/mol.62.5.1076. View Source
